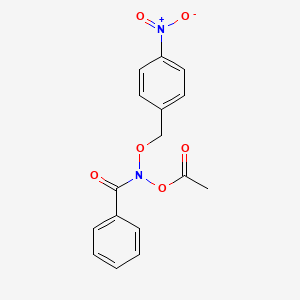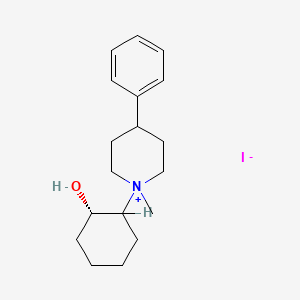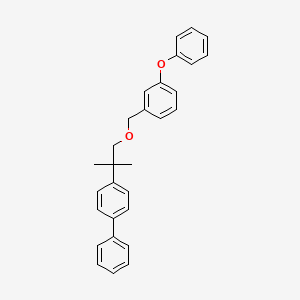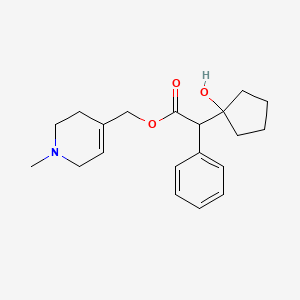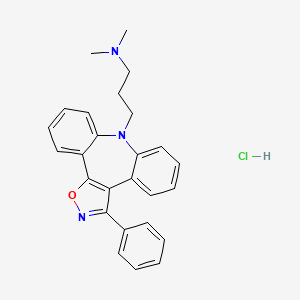
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is a complex organic compound with a molecular formula of C26H26ClN3O This compound is known for its unique structural features, which include a dibenzazepine core fused with an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzazepine core, followed by the introduction of the isoxazole ring and subsequent functionalization to obtain the final product. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical applications.
化学反応の分析
Types of Reactions
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. For example, the compound may bind to specific receptors or enzymes, altering their activity and downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
Dibenzazepine derivatives: These compounds share the dibenzazepine core but may lack the isoxazole ring.
Isoxazole derivatives: These compounds contain the isoxazole ring but may have different core structures.
Tricyclic antidepressants: These compounds have a similar tricyclic structure but different functional groups and pharmacological profiles.
Uniqueness
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is unique due to its combination of the dibenzazepine core and isoxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications.
特性
CAS番号 |
85008-88-4 |
|---|---|
分子式 |
C26H26ClN3O |
分子量 |
432.0 g/mol |
IUPAC名 |
N,N-dimethyl-3-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C26H25N3O.ClH/c1-28(2)17-10-18-29-22-15-8-6-13-20(22)24-25(19-11-4-3-5-12-19)27-30-26(24)21-14-7-9-16-23(21)29;/h3-9,11-16H,10,17-18H2,1-2H3;1H |
InChIキー |
LPMSOCSXUUWQGS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


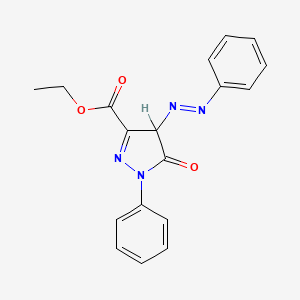
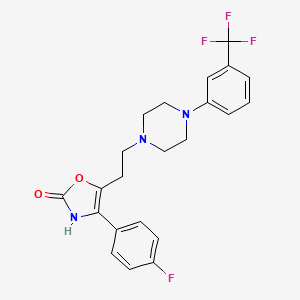
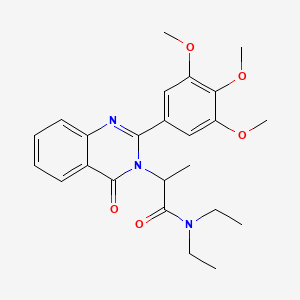
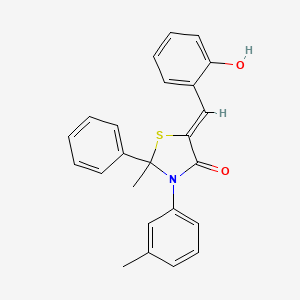
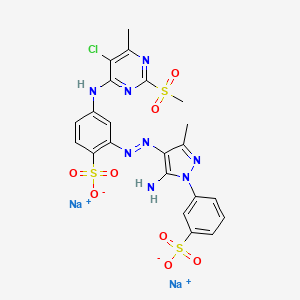
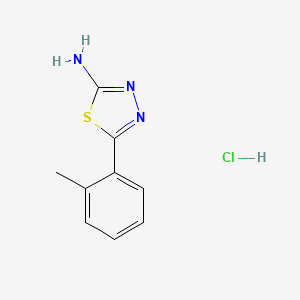
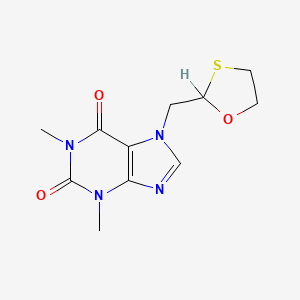
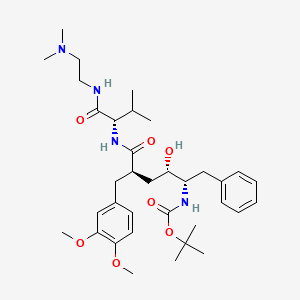
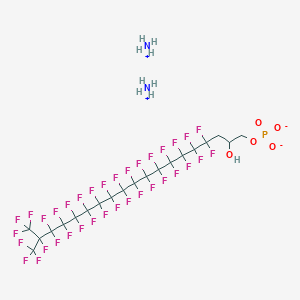
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
